

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Phenylcyclopropanecarbohydrazide

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Compound of Interest

Compound Name: 2-Phenylcyclopropanecarbohydrazide

Cat. No.: B2532667

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Introduction

2-Phenylcyclopropanecarbohydrazide is a chemical compound of interest in pharmaceutical research and development due to its structural motifs, which are present in various biologically active molecules. Accurate and reliable quantitative analysis is crucial for purity assessment, stability studies, and formulation development. This application note presents a detailed protocol for the determination of **2-Phenylcyclopropanecarbohydrazide** using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is intended as a starting point for researchers and scientists and should be fully validated according to ICH guidelines for its intended use.^[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of the proposed HPLC method for the analysis of **2-Phenylcyclopropanecarbohydrazide**. This data is representative and should be verified during method validation.

Parameter	Result
Retention Time (t_R)	Approximately 4.8 min
Linearity (r^2)	> 0.999
Range	1 - 100 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.3 $\mu\text{g/mL}$
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of **2-Phenylcyclopropanecarbohydrazide**.

Materials and Reagents

- **2-Phenylcyclopropanecarbohydrazide** reference standard (purity > 99%)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade or purified to 18.2 M Ω ·cm
- Formic acid (FA), analytical grade
- 0.45 μm membrane filters for solvent and sample filtration

Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).

- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 40:60 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
- Run Time: 10 minutes.

Preparation of Solutions

- Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 400 mL of Acetonitrile with 600 mL of Water. Add 1 mL of Formic Acid to the mixture and sonicate for 15 minutes to degas.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **2-Phenylcyclopropanecarbohydrazide** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Accurately weigh the sample containing **2-Phenylcyclopropanecarbohydrazide** and dissolve it in a suitable solvent (e.g., Methanol). Dilute with the mobile phase to achieve a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

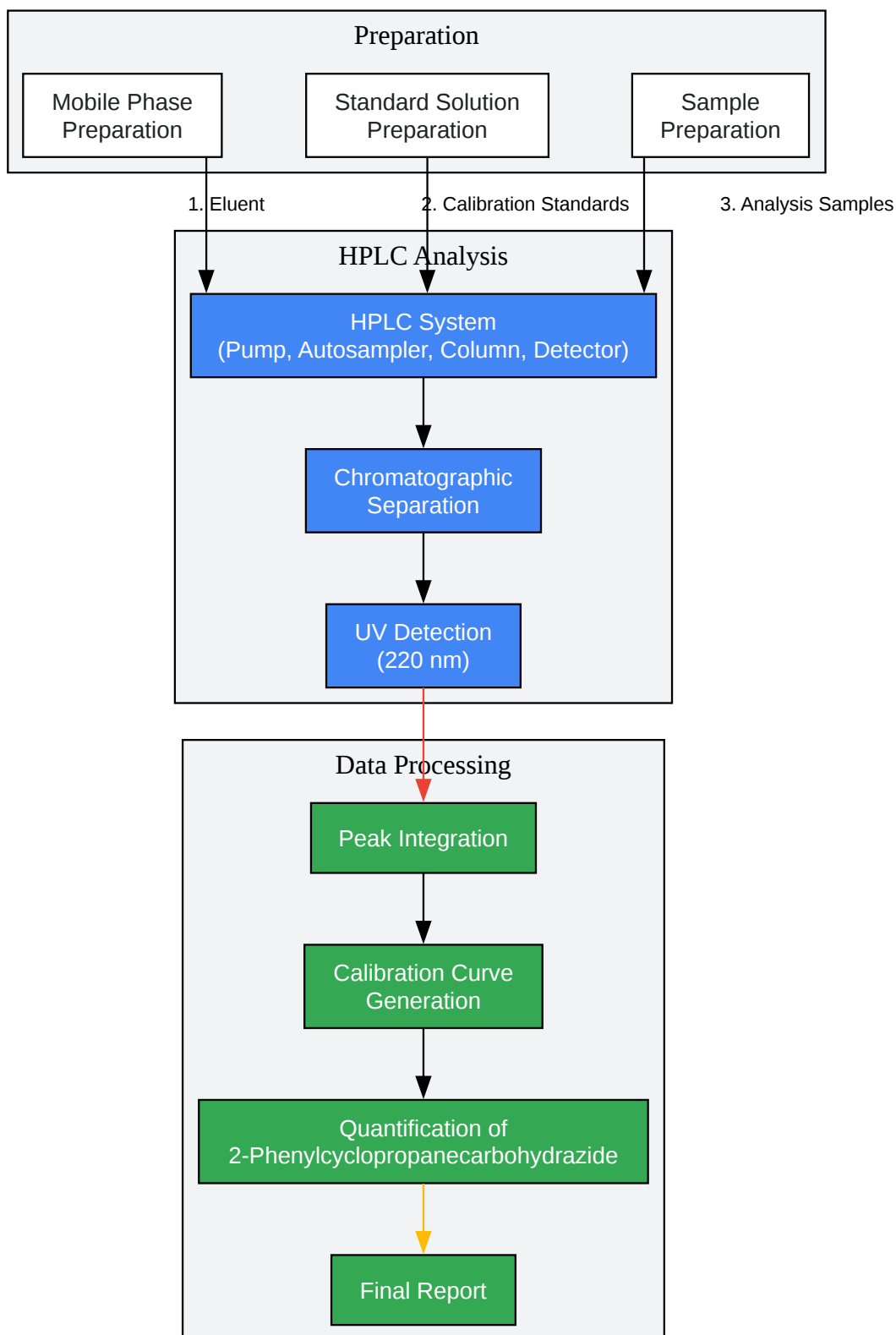
For ensuring the suitability of this analytical method for its intended purpose, a full validation according to the International Council for Harmonisation (ICH) guidelines is recommended.^[1]

Key validation parameters include:

- **Specificity:** Assess the ability of the method to unequivocally measure the analyte in the presence of other components.
- **Linearity:** Analyze a minimum of five concentrations across the specified range.[\[2\]](#)
- **Precision:** Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.[\[1\]](#)
- **Accuracy:** Determine the closeness of the test results to the true value by spike-recovery studies.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Establish the lowest concentration of the analyte that can be reliably detected and quantified.
- **Robustness:** Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.

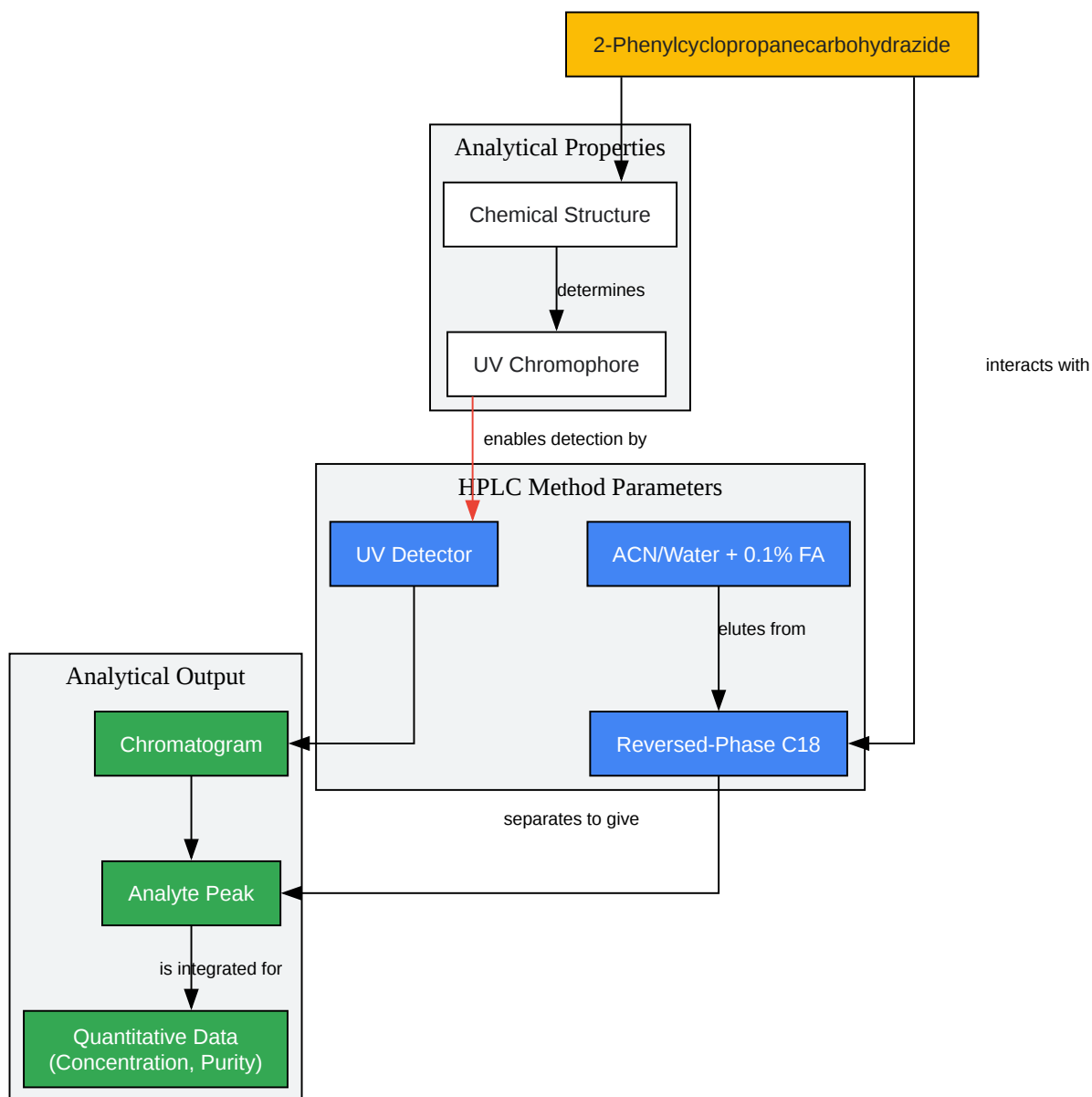
Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of **2-Phenylcyclopropanecarbohydrazide**.



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Caption: Experimental workflow for HPLC analysis.



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Caption: Logical relationships in the HPLC method.

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References

- 1. researchgate.net [researchgate.net]
- 2. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
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